Introduction: A Versatile Building Block in Modern Synthesis
Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to the Physical Properties of Ethyl 3-Bromo-5-fluorobenzoate
Ethyl 3-bromo-5-fluorobenzoate (CAS No. 353743-43-8) is a halogenated aromatic ester that serves as a crucial intermediate in the synthesis of complex organic molecules.[1] Its strategic placement of bromo, fluoro, and ethyl ester functional groups on a benzene ring offers medicinal chemists and materials scientists a versatile scaffold for molecular elaboration. The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of target drug candidates. The ethyl ester group offers a site for further modification or can be hydrolyzed to the corresponding carboxylic acid.
This guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 3-bromo-5-fluorobenzoate, offering field-proven insights into its characterization, synthesis, and handling for professionals in research and drug development.
Molecular Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent research.
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IUPAC Name: Ethyl 3-bromo-5-fluorobenzoate
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CAS Number: 353743-43-8[1]
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Molecular Formula: C₉H₈BrFO₂[1]
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Molecular Weight: 247.06 g/mol [1]
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Synonyms: 3-Bromo-5-fluorobenzoic acid ethyl ester, ethyl 3-bromo-5-fluoro-benzoate[1]
Caption: 2D Structure of Ethyl 3-bromo-5-fluorobenzoate
Physicochemical Properties: A Comparative Analysis
While experimental data for Ethyl 3-bromo-5-fluorobenzoate is not widely published, we can infer its properties from available data on its key synthetic precursor, 3-Bromo-5-fluorobenzoic acid, and computational predictions. This comparative approach is essential for planning synthesis and purification strategies.
| Property | Ethyl 3-Bromo-5-fluorobenzoate | 3-Bromo-5-fluorobenzoic acid (Precursor) | Justification & Insight |
| Physical State | Predicted: Liquid or low-melting solid | White crystalline powder[2] | Esterification of the carboxylic acid typically lowers the melting point. The absence of strong hydrogen bonding in the ester further supports this prediction. |
| Melting Point | N/A | 140 °C[2] | Expected to be significantly lower than the parent acid. |
| Boiling Point | N/A | 303.3 ± 27.0 °C (Predicted)[2] | The ester is expected to be volatile enough for purification by vacuum distillation, a common technique for such compounds. |
| Density | N/A | 1.789 ± 0.06 g/cm³ (Predicted)[2] | The density is likely to be high for an organic molecule due to the presence of the heavy bromine atom. |
| Solubility | Predicted: Soluble in common organic solvents (DCM, EtOAc, THF, Acetone). | Insoluble in water[2] | The ethyl group increases lipophilicity, making it readily soluble in organic solvents but virtually insoluble in water. This differential solubility is key to its extractive workup during synthesis. |
| LogP | 2.76490 (Predicted)[1] | N/A | A LogP value in this range indicates moderate lipophilicity, consistent with its structure and relevant for applications in drug discovery where membrane permeability is a factor. |
Spectroscopic Characterization: The Fingerprint of a Molecule
Unambiguous structural confirmation relies on a combination of spectroscopic methods. While a dedicated experimental spectrum for Ethyl 3-bromo-5-fluorobenzoate is not available in public databases, its expected spectral characteristics can be reliably predicted based on its functional groups.
¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region is key for confirming the substitution pattern.
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Aromatic Protons (3H): Three distinct signals are expected in the aromatic region (approx. 7.5-8.2 ppm). Due to the meta-relationship of all substituents, each proton will appear as a multiplet (e.g., doublet of doublets or triplet of doublets) due to coupling with the other two aromatic protons and the fluorine atom.
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Ethyl Group Protons: A quartet (2H, approx. 4.4 ppm) for the -OCH₂- protons, coupled to the adjacent methyl group. A triplet (3H, approx. 1.4 ppm) for the -CH₃ protons, coupled to the adjacent methylene group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon: A signal around 164-166 ppm is expected for the ester C=O.
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Aromatic Carbons: Six signals are expected. The carbons directly bonded to bromine (C-Br) and fluorine (C-F) will show characteristic shifts and C-F coupling. The C-F bond will cause the C5 signal to appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz).
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Ethyl Group Carbons: Two signals around 61 ppm (-OCH₂) and 14 ppm (-CH₃).
IR (Infrared) Spectroscopy:
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C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ is characteristic of the ester carbonyl group.
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C-O Stretch: A distinct band in the 1100-1300 cm⁻¹ region.
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C-F Stretch: A strong absorption in the 1000-1100 cm⁻¹ range.
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C-Br Stretch: A weaker absorption in the 500-600 cm⁻¹ region.
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Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS): The most telling feature will be the isotopic pattern of bromine.
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Molecular Ion (M⁺): Two peaks of nearly equal intensity will be observed for the molecular ion, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (e.g., at m/z 246 and 248).
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Fragmentation: A common fragmentation pathway for ethyl esters is the loss of ethylene (C₂H₄, 28 Da) via a McLafferty rearrangement, and the loss of the ethoxy group (-OC₂H₅, 45 Da).
Standard Synthesis and Purification Workflow
The most direct and reliable method for preparing Ethyl 3-bromo-5-fluorobenzoate is through the Fischer esterification of its corresponding carboxylic acid. This method is robust, scalable, and utilizes common laboratory reagents.
